Benzyl 3-nitrobenzene-1-carbodithioate
Description
Benzyl 3-nitrobenzene-1-carbodithioate is a carbodithioate derivative characterized by a nitro (-NO₂) substituent at the 3-position of the benzene ring and a benzyl (-CH₂C₆H₅) group attached to the carbodithioate (-CS₂⁻) moiety.
Properties
IUPAC Name |
benzyl 3-nitrobenzenecarbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-15(17)13-8-4-7-12(9-13)14(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBHLPTGRHXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633554 | |
| Record name | Benzyl 3-nitrobenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305378-92-1 | |
| Record name | Benzyl 3-nitrobenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Benzyl 3-nitrobenzene-1-carbodithioate typically involves the reaction of benzyl chloride with 3-nitrobenzene-1-carbodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 3-nitrobenzene-1-carbodithioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst, or sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms can be oxidized to form sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, sodium borohydride, and various catalysts for reduction; nucleophiles for substitution; and oxidizing agents such as hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 3-nitrobenzene-1-carbodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with antimicrobial properties.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl 3-nitrobenzene-1-carbodithioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The sulfur atoms in the compound can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of benzyl 3-nitrobenzene-1-carbodithioate with related compounds:
Key Observations :
- Electron Effects : The nitro group in this compound is strongly electron-withdrawing, which contrasts with the electron-donating methyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This difference significantly impacts reactivity; nitro groups enhance electrophilic substitution barriers but stabilize intermediates in redox reactions.
- Benzyl Derivatives : Benzyl groups are common in pharmaceuticals (e.g., benzathine benzylpenicillin ) and synthetic intermediates. In this compound, the benzyl moiety likely enhances solubility or modulates steric effects.
Catalytic and Coordination Chemistry
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Its N,O-directing group facilitates regioselective C–H bond activation in palladium-catalyzed reactions .
- This compound : The carbodithioate group may enable chelation with metals like nickel or copper, analogous to dithiocarbamate ligands. The nitro group could stabilize charge-transfer complexes or participate in nucleophilic aromatic substitution.
Pharmaceutical Relevance
- Benzathine Benzylpenicillin : The benzyl group here contributes to prolonged antibiotic activity via slow release . In contrast, the nitro group in this compound may confer toxicity or limit biological applications.
Physicochemical Properties
While explicit data on this compound are unavailable, inferences can be drawn:
- Solubility : The benzyl group may improve organic-phase solubility compared to purely aromatic nitro compounds.
- Stability : The nitro group could render the compound sensitive to reduction or photodegradation, unlike the more stable amide in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
